molecular formula C9H7F3O2 B13345660 3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one

Cat. No.: B13345660
M. Wt: 204.15 g/mol
InChI Key: SNYNJKXWWSXSNA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzofuranone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale production. For example, the synthesis of similar compounds has been achieved using trifluoromethyl copper reagents and antimony trifluoride/antimony pentachloride in the Swarts reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The pathways involved may include single-electron transfer processes and radical formation, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound with the formula H–CF₃.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound with the formula H₃C–CF₃.

    Hexafluoroacetone: A compound with the formula F₃C–CO–CF₃.

Uniqueness

3-(Trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one is unique due to its combination of the trifluoromethyl group with the dihydrobenzofuranone structure. This combination imparts specific chemical and physical properties that are valuable in various applications, particularly in enhancing the stability and reactivity of the compound .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)5-4-14-7-3-1-2-6(13)8(5)7/h4H,1-3H2

InChI Key

SNYNJKXWWSXSNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CO2)C(F)(F)F

Origin of Product

United States

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